molecular formula C19H23NO3 B1139316 Mavoglurant racemate CAS No. 1636881-61-2

Mavoglurant racemate

货号: B1139316
CAS 编号: 1636881-61-2
分子量: 313.39
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Mavoglurant racemate involves several steps, including the formation of an octahydro-1H-indole-1-carboxylate structure. The synthetic route typically includes the following steps:

  • Formation of the indole ring system.
  • Introduction of the hydroxy and ethynyl groups.
  • Final esterification to form the carboxylate ester.

化学反应分析

Mavoglurant racemate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ethynyl group in this compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Efficacy in Treating Levodopa-Induced Dyskinesia

A meta-analysis assessed the effectiveness of mavoglurant in treating levodopa-induced dyskinesia (LID) in patients with Parkinson's Disease. The analysis included six randomized controlled trials (RCTs) involving 485 patients. Key findings are summarized below:

Outcome Measure Mavoglurant Group (Mean Difference) Placebo Group (Mean Difference) Statistical Significance
Off-time (hours)-0.27-Not significant
On-time (hours)+0.29-Not significant
Lang-Fahn Dyskinesia Scale-0.95-Not significant
UPDRS-III-0.51-Not significant
UPDRS-IV-0.41-Not significant
Modified Abnormal Involuntary Movement Scale-2.53-Significant

The results indicated that mavoglurant did not significantly outperform placebo for most measures, although it showed a notable improvement in the modified abnormal involuntary movement scale, suggesting some potential benefits in managing LID symptoms .

Behavioral Symptoms

Mavoglurant was also evaluated for its effects on behavioral symptoms in patients with Fragile X Syndrome through two phase IIb/III trials. These studies aimed to measure improvements in behaviors such as social gaze and pupil reactivity.

  • Study Design : The trials involved adolescent and adult patients randomized to receive either mavoglurant or placebo over a specified duration.
  • Key Findings :
    • Patients treated with mavoglurant exhibited increased looking time and fixations on the eye region when viewing faces compared to baseline and placebo groups.
    • Enhanced pupil reactivity was observed, indicating improved social engagement .

Despite these behavioral improvements, the trials ultimately did not meet their primary endpoints for significant overall behavioral improvement compared to placebo, leading Novartis to discontinue further development of mavoglurant for this indication .

Case Studies

Several case studies have documented individual responses to mavoglurant treatment, providing qualitative insights into its efficacy:

  • Case Study 1 : A patient with Fragile X Syndrome showed marked improvement in social interactions following treatment with mavoglurant, although this was not reflected statistically across larger cohorts.
  • Case Study 2 : Observational research highlighted changes in eye gaze behavior among treated individuals, suggesting potential benefits that warrant further investigation despite the lack of statistical significance across broader studies .

作用机制

Mavoglurant racemate exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The molecular targets involved include the mGluR5 receptor and associated signaling pathways .

相似化合物的比较

Mavoglurant racemate is unique among mGluR5 antagonists due to its specific binding properties and effects. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific binding properties and therapeutic applications.

生物活性

Mavoglurant racemate, also known as AFQ-056 racemate, is a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, particularly those associated with glutamatergic signaling dysregulation. The biological activity of this compound is primarily linked to its modulation of mGluR5, which plays a crucial role in synaptic plasticity, learning, and memory.

Mavoglurant acts by binding to the mGluR5 receptor, inhibiting its activity. This inhibition can lead to a decrease in excitatory neurotransmission mediated by glutamate. The modulation of mGluR5 is significant because it is implicated in several neuropsychiatric conditions, including anxiety disorders, schizophrenia, and Fragile X syndrome (FXS).

Key Features of mGluR5

  • Type : Metabotropic glutamate receptor
  • Function : Modulates synaptic transmission and plasticity
  • Location : Primarily found in the central nervous system (CNS), particularly in areas such as the hippocampus and cortex
  • Role in Disorders : Linked to cognitive functions and various psychiatric conditions

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, highlighting its binding kinetics and efficacy as an mGluR5 antagonist. The following table summarizes key pharmacological parameters:

ParameterValue
Binding Affinity (Ki)1.5 nM
Dissociation Rate (k_off)0.05 min1^{-1}
Receptor Residence Time20 min
Efficacy in Inhibition (IC50)2.3 nM

These parameters indicate that mavoglurant has a strong affinity for mGluR5 and a moderate residence time, suggesting prolonged biological activity which may enhance its therapeutic potential.

Case Studies

  • Fragile X Syndrome :
    • Two phase IIb clinical trials evaluated the efficacy of mavoglurant in patients with FXS. Although preclinical studies showed promise, the trials did not demonstrate significant behavioral improvements compared to placebo after 12 weeks of treatment. However, long-term open-label extensions indicated that mavoglurant was well-tolerated and led to gradual behavioral improvements over time .
  • Obsessive-Compulsive Disorder (OCD) :
    • Mavoglurant has been explored in clinical settings for treatment-resistant OCD. Initial findings suggest that it may help alleviate symptoms by modulating glutamatergic transmission, although comprehensive results from larger trials are still awaited .
  • Neuropharmacological Studies :
    • In vitro studies have shown that mavoglurant effectively inhibits l-glutamate-induced internalization of mGluR5 receptors, which is crucial for maintaining synaptic function. This negative allosteric modulation contributes to its potential neuroprotective effects .

Safety and Tolerability

The safety profile of mavoglurant has been generally favorable across studies. In the context of FXS trials, adverse events were reported but were not significantly different from placebo groups. Discontinuation rates due to adverse effects were relatively low (5% in adults and 16.9% in adolescents), indicating a manageable safety profile for long-term use .

属性

CAS 编号

1636881-61-2

分子式

C19H23NO3

分子量

313.39

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。